Clofenamic acid - 4295-55-0

Clofenamic acid

Catalog Number: EVT-310939
CAS Number: 4295-55-0
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Indomethacin

Compound Description: Indomethacin, similar to Clofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID). It is commonly used to reduce pain, swelling, and stiffness caused by conditions such as arthritis. []

Relevance: The research described in the provided papers investigates the properties of rare earth salts derived from both Clofenamic acid and Indomethacin. [] This shared research focus implies a structural relationship between these two NSAIDs.

Niflumic Acid

Compound Description: Niflumic acid is another member of the NSAID family, known for its analgesic and anti-inflammatory properties. []

Relevance: The solubility of Niflumic acid in supercritical CO2 was studied alongside Clofenamic acid and Tolfenamic acid, suggesting structural similarities that might influence their solubility behavior. []

Tolfenamic Acid

Compound Description: Tolfenamic acid, like Clofenamic acid, belongs to the class of NSAIDs and is used to alleviate pain and inflammation. []

Relevance: Tolfenamic acid's solubility in supercritical CO2 was investigated in conjunction with Clofenamic acid, implying structural resemblances that potentially impact their solubility characteristics. []

Source and Classification

Clofenamic acid is synthesized from o-chlorobenzoic acid and 2,3-dimethyl aniline through a condensation reaction, which is a common synthetic pathway for many NSAIDs. It falls under the category of non-selective cyclooxygenase inhibitors, affecting both cyclooxygenase-1 and cyclooxygenase-2 enzymes involved in the inflammatory process.

Synthesis Analysis

Methods and Technical Details

The synthesis of clofenamic acid typically involves several key steps:

  1. Condensation Reaction: The reaction begins with the mixing of o-chlorobenzoic acid with an acid-binding agent in a solvent like dimethylformamide. This mixture is stirred, followed by the addition of 2,3-dimethyl aniline.
  2. Catalysis: A suitable catalyst is introduced to facilitate the condensation reaction at elevated temperatures (approximately 120-130°C). This step is crucial as it leads to the formation of the clofenamic acid crude product.
  3. Purification: The crude product undergoes purification processes such as crystallization and bleaching in organic solvents to yield pure clofenamic acid. The efficiency of this method can lead to high yields, often exceeding 85% purity .
Molecular Structure Analysis

Structure and Data

Clofenamic acid has a complex molecular structure characterized by its two aromatic rings and functional groups that contribute to its pharmacological activity. The chemical formula for clofenamic acid is C14H11Cl2NO2C_{14}H_{11}Cl_2NO_2, with a molecular weight of approximately 296.15 g/mol.

  • Molecular Structure: The compound features:
    • Two chlorine atoms on the aromatic ring.
    • An anthranilic acid backbone which is essential for its activity as an NSAID.
Chemical Reactions Analysis

Reactions and Technical Details

Clofenamic acid participates in various chemical reactions typical of carboxylic acids and amides. Key reactions include:

  • Esterification: Clofenamic acid can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.
  • Acid-Base Reactions: As a weak acid, clofenamic acid can donate protons in basic conditions, forming its conjugate base.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, altering its pharmacological profile.

These reactions are significant for modifying the compound for enhanced therapeutic effects or reduced side effects.

Mechanism of Action

Process and Data

Clofenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, clofenamic acid reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • Inhibition Profile: Clofenamic acid has been shown to have an IC50 value around 220 nM against prostaglandin G/H synthase, indicating its potency as an inhibitor .
  • Physiological Effects: The reduction in prostaglandin levels leads to decreased inflammation, pain relief, and antipyretic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 248-250 °C
  • Solubility: Poorly soluble in water (~30 mg/L) but soluble in organic solvents like ethanol .

Chemical Properties

  • Chemical Formula: C14H11Cl2NO2C_{14}H_{11}Cl_2NO_2
  • LogP (octanol-water partition coefficient): Approximately 5, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa around 3.79, suggesting moderate acidity .

These properties influence both the pharmacokinetics and pharmacodynamics of clofenamic acid.

Applications

Scientific Uses

Clofenamic acid has found applications beyond traditional pain management:

  1. Research Tool: Used in studies investigating inflammatory pathways due to its ability to inhibit cyclooxygenase enzymes.
  2. Potential Cancer Therapeutics: Emerging research suggests that clofenamic acid may have anti-cancer properties by modulating inflammatory responses associated with tumor growth .
  3. Analgesic Studies: It continues to be a subject of research for developing new analgesics with fewer side effects compared to traditional NSAIDs.
Introduction to Fenamic Acid Derivatives in Pharmacological Research

Historical Context of Fenamates in NSAID Development

The fenamate class emerged from systematic structural explorations at Parke-Davis in the 1960s, with Claude Winder's team synthesizing mefenamic acid (1961), flufenamic acid (1963), and clofenamic acid (1964) through anthranilic acid derivatization [1]. These compounds addressed limitations of early NSAIDs like aspirin by enhancing anti-inflammatory potency through targeted halogenation. Clofenamic acid received FDA approval in 1980 as Meclomen™ for arthritis and dysmenorrhea, marking the first clinical deployment of a dichlorinated fenamate [1] [3]. Patent expirations in 1985 enabled generic production, though gastrointestinal toxicity (30–60% incidence) curtailed widespread human use [1] [4]. Veterinary applications persisted, with equine formulations (Arquel™) demonstrating efficacy in chronic musculoskeletal disorders like navicular syndrome and laminitis at 2.2 mg/kg/day dosing [1] [9].

Table 1: Key Fenamate Development Milestones

YearEventSignificance
1961Mefenamic acid synthesisFirst clinically deployed fenamate
1964Clofenamic acid patent (Parke-Davis)Introduction of 2,6-dichloro-3-methyl substitution
1980FDA approval of Meclomen™First indication for arthritis/dysmenorrhea
1985Patent expirationGeneric formulations enter market
1990sTopical gel development (5% concentration)Expanded use in minor traumatology [5]

Structural and Functional Classification of Anthranilic Acid Derivatives

Fenamates share a conserved anthranilic acid core (o-aminobenzoic acid) enabling three-dimensional interactions with enzymatic targets. Structural diversity arises from N-phenyl ring substitutions that govern potency, selectivity, and off-target effects:

  • Electronic modulation: Halogen atoms (Cl, F, CF₃) at ortho/meta positions enhance COX binding affinity by withdrawing electron density. Clofenamic acid’s 2,6-dichloro-3-methyl configuration generates steric hindrance that favors prostaglandin receptor antagonism [4] [7].
  • Acid-base properties: Low pKa (~4.0) ensures >99% ionization at physiological pH, directing accumulation in inflamed tissues. Protein binding exceeds 99% due to hydrophobic phenyl domains [2] [3].
  • Metabolic susceptibility: Hepatic cytochrome P450 transforms clofenamic acid to 3-hydroxymethyl metabolites (20% COX inhibitory activity) and six minor derivatives. This generates prolonged activity despite the parent compound’s 0.8–2.1 hour plasma half-life [3] [6].

Functionally, fenamates operate through three interdependent mechanisms:

  • COX-1/COX-2 inhibition: Reversible, time-dependent blockade of arachidonic acid conversion to prostaglandins (PGE₂, PGF₂α). Clofenamic acid exhibits balanced inhibition (COX-1 IC₅₀/COX-2 IC₅₀ ≈ 1) unlike COX-2-preferential fenamates [4] [8].
  • Prostaglandin receptor antagonism: Competitive displacement of PGE₂ at EP receptors, notably in uterine tissue, explaining efficacy in dysmenorrhea [6].
  • Ion channel modulation: Non-selective blockade of TRP channels (TRPM3, TRPV4) and chloride transporters, contributing to analgesic effects beyond prostaglandin pathways [7] [10].

Table 2: Structural Determinants of Select Fenamates

CompoundN-Phenyl SubstitutionKey Functional Attributes
Clofenamic acid2,6-dichloro-3-methylBalanced COX-1/COX-2 inhibition; TRP modulation
Mefenamic acid2,3-dimethylPreferential COX-2 inhibition
Flufenamic acid3-trifluoromethylPotent TRPV4 blockade
Tolfenamic acid2-methyl-3-chloroHigh blood-brain barrier penetration

Clofenamic Acid’s Position Within Fenamate Therapeutics

Clofenamic acid bridges conventional NSAID applications and emerging repurposing opportunities through its pluripotent mechanisms:

A. Musculoskeletal and Traumatic Indications

  • Equine osteoarthritis: Superior efficacy versus phenylbutazone in chronic joint inflammation due to sustained tissue residency despite rapid plasma clearance (t₁/₂ = 2.6 h oral) [9]. Clinical improvement manifests after 36–48 hours, persisting for days post-dosing.
  • Topical traumatology: 5% gel formulations significantly reduced swelling and hyperalgesia in minor trauma versus placebo (p<0.01), with accelerated pain relief attributed to cutaneous TRP channel modulation [5].

B. Neuroinflammation and Oncology

  • Alzheimer’s disease: Fenamates reduce β-amyloid plaques in neuronal models via STAT3 suppression. Clofenamic acid’s brain penetration (brain:serum ratio = 0.11 in mice) supports potential repurposing [2].
  • TRPM3-dependent pathologies: Unlike mefenamic acid’s selective TRPM3 blockade, clofenamic acid broadly inhibits TRPM3/TRPV4/TRPC6, enabling applications in insulin secretion disorders and neuropathic pain [7] [10].

C. Comparative Pharmacokinetics

  • Oral bioavailability: 74% lower Cₘₐₓ when administered with food versus fasting, necessitating consistent dosing timing [3] [6].
  • Metabolite interplay: Hydroxymethyl metabolite accumulates during chronic dosing, contributing 20–30% of total anti-inflammatory activity through auxiliary COX inhibition [6].

Table 3: Clofenamic Acid’s Multitarget Pharmacological Profile

TargetAffinity/ActivityFunctional Consequence
COX-1IC₅₀ = 0.28 μMReduced gastroprotective prostaglandins
COX-2IC₅₀ = 0.43 μMInhibition of inflammatory mediators
TRPM3~50% inhibition at 10 μMModulation of neuropathic pain pathways
PGE₂ receptorsKᵢ = 1.9 nM (competitive)Uterine relaxation in dysmenorrhea
5-LipoxygenasePartial inhibitionReduced leukotriene B₄ synthesis

Concluding PerspectivesClofenamic acid exemplifies the evolution of fenamates from first-generation NSAIDs to multitarget modulators of inflammation, ion channels, and cellular signaling. Its structural distinction—a dichlorinated anthranilic scaffold—confers unique polypharmacology among fenamates, balancing COX inhibition with prostaglandin antagonism and TRP channel interactions. While historical use emphasized arthritic and menstrual indications, contemporary research envisions repurposing for neurodegenerative and ion channelopathies, contingent on refined formulations that mitigate gastrointestinal risks. Future structural optimization may yield analogues with enhanced target selectivity, potentially unlocking novel therapeutic niches for this versatile pharmacophore.

Properties

CAS Number

4295-55-0

Product Name

Clofenamic acid

IUPAC Name

2-(2,3-dichloroanilino)benzoic acid

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18)

InChI Key

JONFYSWOLCTYFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.